molecular formula C17H12ClNO2 B2786608 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde CAS No. 1375163-08-8

4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde

Cat. No.: B2786608
CAS No.: 1375163-08-8
M. Wt: 297.74
InChI Key: SVXLYONWGDYVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde is a quinoline-triazole hybrid compound. It belongs to a class of compounds exhibiting various biological activities, including antifungal properties. The compound is characterized by the presence of a quinoline moiety, which is known for its wide range of biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde typically involves a multi-step process. One common method is the copper-catalyzed click reaction of azides with alkynes to form the 1,2,3-triazole ring system . The synthetic route starts from the preparation of precursors, such as 4-azido-7-chloroquinoline and an alkyne derivative of benzaldehyde . The reaction conditions often involve the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition reaction.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), and appropriate solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 4-[(5-Chloroquinolin-8-yl)methoxy]benzoic acid.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antifungal, antibacterial, and antiviral activities.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of antimalarial and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Methoxyquinolin-8-yl)methoxy]benzaldehyde
  • 4-[(5-Bromoquinolin-8-yl)methoxy]benzaldehyde
  • 4-[(5-Fluoroquinolin-8-yl)methoxy]benzaldehyde

Uniqueness

4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde is unique due to the presence of the chloro group on the quinoline ring, which imparts specific biological activities and chemical reactivity. The chloro group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

4-[(5-chloroquinolin-8-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c18-16-8-5-13(17-15(16)2-1-9-19-17)11-21-14-6-3-12(10-20)4-7-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXLYONWGDYVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)COC3=CC=C(C=C3)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.